Tefludazine
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Overview
Description
Tefludazine is a novel neuroleptic compound with a benzindone structure. It exhibits potent antagonistic effects on dopamine and serotonin receptors, making it a promising candidate for the treatment of psychiatric disorders, particularly schizophrenia . The compound has shown good oral activity and has been tested in various in vitro and in vivo models, demonstrating its potential as an antipsychotic agent .
Preparation Methods
The synthesis of Tefludazine involves several key steps. One common synthetic route starts with the Sandmeyer reaction of 4-trifluoromethylanthranilic acid with sodium nitrite, hydrobromic acid, and copper(I) bromide to produce 2-bromo-4-trifluoromethylbenzoic acid . This intermediate is then subjected to further reactions to form the final this compound compound. Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tefludazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tefludazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of dopamine and serotonin receptor antagonism.
Biology: this compound is employed in research to understand the biochemical pathways involved in psychiatric disorders.
Medicine: The compound is being investigated for its potential use in treating schizophrenia and other psychiatric conditions
Industry: This compound’s unique properties make it a valuable compound for developing new antipsychotic drugs.
Mechanism of Action
Tefludazine exerts its effects by antagonizing dopamine and serotonin receptors. It primarily targets the dopamine D2 and serotonin 5-HT2A receptors, blocking their activity and thereby reducing the symptoms of psychiatric disorders . The compound’s mechanism of action involves inhibiting the binding of dopamine and serotonin to their respective receptors, which helps in modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
Tefludazine is unique compared to other neuroleptic compounds due to its specific receptor antagonistic profile and benzindone structure. Similar compounds include:
Haloperidol: A typical antipsychotic with strong dopamine D2 receptor antagonism.
Fluphenazine: Another typical antipsychotic with a similar mechanism of action but different chemical structure.
Clozapine: An atypical antipsychotic with a broader receptor profile, including dopamine and serotonin receptors
This compound’s uniqueness lies in its balanced antagonistic effects on both dopamine and serotonin receptors, which may result in fewer side effects compared to other antipsychotics .
Properties
CAS No. |
80680-06-4 |
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Molecular Formula |
C22H24F4N2O |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[4-[(1R,3S)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1 |
InChI Key |
JSBWGXQXCRYYTG-PZJWPPBQSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)[C@@H]2C[C@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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